![molecular formula C22H22N4O2 B2453304 2-(2-((5,7-ジフェニル-7H-ピロロ[2,3-d]ピリミジン-4-イル)アミノ)エトキシ)エタノール CAS No. 477225-93-7](/img/structure/B2453304.png)
2-(2-((5,7-ジフェニル-7H-ピロロ[2,3-d]ピリミジン-4-イル)アミノ)エトキシ)エタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The diphenyl groups are introduced via electrophilic aromatic substitution reactions, often using halogenated benzene derivatives under Friedel-Crafts conditions .
Attachment of the Ethoxyethanol Side Chain
- The final step involves the nucleophilic substitution reaction where the ethoxyethanol moiety is attached to the pyrrolo[2,3-d]pyrimidine core. This is typically achieved using ethylene oxide under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol has shown promise as a kinase inhibitor. Kinase inhibitors are crucial in regulating cell signaling pathways, and this compound’s ability to inhibit multiple kinases makes it a valuable tool in biological research .
Medicine
In medicine, this compound is being explored for its anticancer properties. Its ability to induce apoptosis in cancer cells by inhibiting key kinases involved in cell proliferation and survival pathways highlights its potential as a therapeutic agent .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, particularly in the design of targeted therapies for cancer and other diseases involving dysregulated kinase activity.
作用機序
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target by binding to the active site of the kinase, inhibiting its activity . This inhibition disrupts the normal function of the kinase, leading to changes in cell cycle progression and DNA repair mechanisms .
Biochemical Pathways
The inhibition of Serine/threonine-protein kinase Chk1 affects multiple biochemical pathways. It primarily impacts the cell cycle regulation and DNA damage response pathways . The disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Similar compounds have shown to have good absorption and distribution profiles
Result of Action
The result of the compound’s action is the induction of cell cycle arrest and apoptosis in cells . This is achieved through the inhibition of Serine/threonine-protein kinase Chk1, leading to disruptions in cell cycle regulation and DNA repair mechanisms . This can result in the death of cancer cells, making this compound a potential candidate for cancer treatment .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other compounds or drugs can potentially alter its efficacy through drug-drug interactions
生化学分析
Biochemical Properties
The compound 2-(2-((5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol is known to interact with various enzymes and proteins . It has been found to exhibit promising binding affinities against Bcl2 anti-apoptotic protein . This interaction suggests that the compound may play a role in regulating apoptosis, a process of programmed cell death that is crucial for maintaining cellular homeostasis .
Cellular Effects
2-(2-((5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol has been observed to exert effects on various types of cells and cellular processes . For instance, it has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This suggests that the compound may influence cell function by modulating cell cycle progression .
Molecular Mechanism
At the molecular level, 2-(2-((5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol exerts its effects through various mechanisms. For instance, it has been found to induce changes in gene expression, with P53, BAX, DR4, and DR5 being up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells . This suggests that the compound may influence cellular function by modulating the expression of key genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The effects of 2-(2-((5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol have been observed to change over time in laboratory settings . For instance, it has been found to induce apoptotic death of MCF7 cells . Additionally, the percentage of fragmented DNA was increased significantly in treated MCF7 cells . These observations suggest that the compound may have long-term effects on cellular function, potentially influencing cell survival and DNA integrity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol typically involves multiple steps:
化学反応の分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the ethoxyethanol side chain, forming aldehydes or carboxylic acids under strong oxidizing conditions like potassium permanganate or chromium trioxide.
-
Reduction
- Reduction reactions can target the pyrrolo[2,3-d]pyrimidine core, potentially reducing double bonds or nitro groups if present, using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
-
Substitution
- The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization with various substituents like halogens, nitro groups, or alkyl chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogenated benzene derivatives, Friedel-Crafts catalysts (e.g., aluminum chloride).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrrolo[2,3-d]pyrimidine derivatives.
Substitution: Halogenated, nitro, or alkyl-substituted derivatives.
類似化合物との比較
Similar Compounds
Sunitinib: A well-known multi-targeted kinase inhibitor used in cancer therapy.
Erlotinib: Another kinase inhibitor targeting the epidermal growth factor receptor (EGFR).
Imatinib: Targets the BCR-ABL tyrosine kinase, used in chronic myeloid leukemia.
Uniqueness
Compared to these compounds, 2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol exhibits a broader range of kinase inhibition, potentially offering more comprehensive therapeutic effects. Its unique structure allows for interactions with multiple kinase targets, making it a versatile candidate for further drug development .
特性
IUPAC Name |
2-[2-[(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-12-14-28-13-11-23-21-20-19(17-7-3-1-4-8-17)15-26(22(20)25-16-24-21)18-9-5-2-6-10-18/h1-10,15-16,27H,11-14H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBSPMCLVRFFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCOCCO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
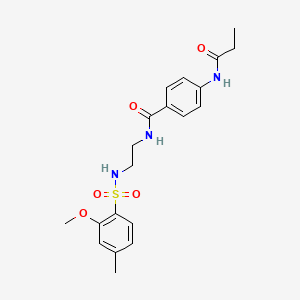
![3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2453223.png)
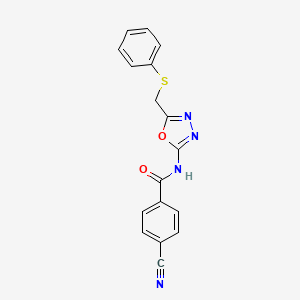
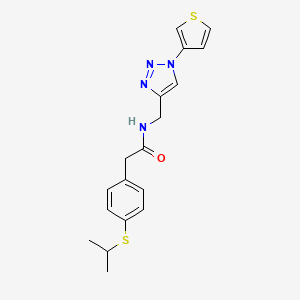

![8-cyclohexyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453230.png)

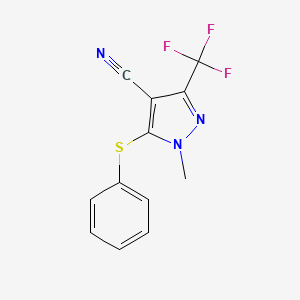

![2-(2-methylphenoxy)-N-{5-[4-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2453235.png)
![Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2453237.png)
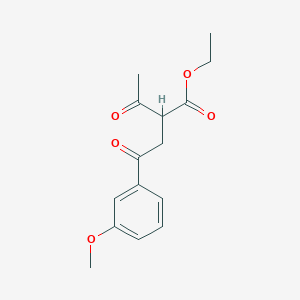
![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2453239.png)
![6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2453243.png)
